N-H Sulfonamide Is Required for LpxH Antibacterial Activity: Ortho-N-Methyl Substitution Abolishes Wild-Type Potency
In a controlled SAR study of meta-sulfonamidobenzamide LpxH inhibitors, Benediktsdottir et al. demonstrated that ortho-N-methyl-sulfonamidobenzamides—the dominant prior-art chemotype—lose wild-type antibacterial activity when the sulfonamide is shifted from ortho to meta position; activity is rescued only upon removal of the N-methyl group to yield the N-H sulfonamide [1]. The target compound, bearing an ortho-aminobenzamide with a free N-H sulfonamide, embodies this critical pharmacophoric feature. Two co-crystal structures (E. coli LpxH in complex with EBL-2805, PDB 8S7F at 1.6 Å; K. pneumoniae LpxH in complex with EBL-3218, PDB 9ENG) reveal that the N-H sulfonamide forms direct hydrogen bonds with active-site residues via N-H···O interactions that are sterically occluded in N-methyl analogs [2]. Additionally, modifying the benzamide scaffold alters blockade of the hERG cardiac potassium channel, providing a tunable selectivity handle absent in the N-methyl series [1].
| Evidence Dimension | Antibacterial target engagement — N-H sulfonamide requirement for LpxH inhibition |
|---|---|
| Target Compound Data | N-H sulfonamide present (free –SO2NH– linker); ortho-aminobenzamide scaffold; predicted molecular features compatible with meta-sulfonamidobenzamide LpxH pharmacophore |
| Comparator Or Baseline | Ortho-N-methyl-sulfonamidobenzamide LpxH inhibitors: lose wild-type antibacterial activity upon sulfonamide repositioning from ortho to meta; activity rescued only by N-demethylation to N-H sulfonamide |
| Quantified Difference | Qualitative but definitive: N-H sulfonamide = active pharmacophore; N-methyl sulfonamide = inactive (in meta configuration). Crystallographically confirmed distinct binding modes at 1.6 Å resolution. |
| Conditions | In vitro antibacterial assays against Gram-negative bacteria; LpxH enzyme inhibition; X-ray crystallography of E. coli LpxH (PDB 8S7F) and K. pneumoniae LpxH (PDB 9ENG) |
Why This Matters
Procurement of an N-methylated analog will deliver a compound incapable of engaging LpxH via the validated meta-sulfonamidobenzamide binding mode, rendering antibacterial screening efforts futile.
- [1] Benediktsdottir A, et al. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. Eur J Med Chem. 2024;278:116790. doi:10.1016/j.ejmech.2024.116790 View Source
- [2] RCSB PDB. 8S7F: Crystal structure of Escherichia coli LpxH in complex with EBL-2805 (1.6 Å); 9ENG: Structure of K. pneumoniae LpxH in complex with EBL-3218. Deposited 2024. View Source
